molecular formula C48H77N15O11 B12763543 Ornithokinin CAS No. 14042-92-3

Ornithokinin

Cat. No.: B12763543
CAS No.: 14042-92-3
M. Wt: 1040.2 g/mol
InChI Key: ASWVOLDXJJGVLP-JZFIHROJSA-N
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Description

Ornithokinin is a nonapeptide derived from ornitho-kininogen, primarily found in avian species such as chickens and ducks. It is structurally similar to bradykinin, a well-known mammalian peptide, but with specific amino acid substitutions that confer unique biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ornithokinin can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for this compound is Arg-Pro-Pro-Gly-Phe-Thr-Pro-Leu-Arg .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from avian blood plasma. The process includes chromatography techniques such as S-alkylated papain-Cellulofine and DEAE-5PW to isolate ornitho-kininogen, which is then degraded by plasma kallikrein to release this compound .

Chemical Reactions Analysis

Types of Reactions: Ornithokinin undergoes various biochemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed by specific proteases to yield smaller peptide fragments.

    Oxidation: The presence of amino acids like proline and arginine makes it susceptible to oxidation under certain conditions.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Smaller peptide fragments.

    Oxidation: Oxidized forms of this compound with altered biological activity.

Scientific Research Applications

Mechanism of Action

Ornithokinin exerts its effects by binding to specific kinin receptors, primarily the B2 receptor. This binding triggers a cascade of intracellular events, including the activation of G-proteins, which in turn stimulate the production of inositol phosphates and the release of intracellular calcium. These events lead to various physiological responses such as vasodilation, increased vascular permeability, and smooth muscle contraction .

Comparison with Similar Compounds

Properties

CAS No.

14042-92-3

Molecular Formula

C48H77N15O11

Molecular Weight

1040.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C48H77N15O11/c1-27(2)24-32(39(66)58-31(46(73)74)15-8-20-55-48(52)53)59-42(69)35-17-10-22-62(35)45(72)38(28(3)64)60-40(67)33(25-29-12-5-4-6-13-29)57-37(65)26-56-41(68)34-16-9-21-61(34)44(71)36-18-11-23-63(36)43(70)30(49)14-7-19-54-47(50)51/h4-6,12-13,27-28,30-36,38,64H,7-11,14-26,49H2,1-3H3,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,50,51,54)(H4,52,53,55)/t28-,30+,31+,32+,33+,34+,35+,36+,38+/m1/s1

InChI Key

ASWVOLDXJJGVLP-JZFIHROJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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